molecular formula C11H8F3N3O4 B1389534 Ethyl 3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate CAS No. 1171919-07-5

Ethyl 3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1389534
CAS No.: 1171919-07-5
M. Wt: 303.19 g/mol
InChI Key: JMHLTIBQWGPJEG-UHFFFAOYSA-N
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Description

Substituent Orientation:

  • The nitro group at position 3 lies in-plane with the aromatic core, facilitating resonance stabilization.
  • The trifluoromethyl group at position 6 adopts a slightly tilted conformation due to steric interactions with adjacent hydrogen atoms.
  • The ethyl ester at position 2 projects orthogonally from the plane, with free rotation limited by steric hindrance from the nitro group.

Hybridization States:

  • All ring atoms (C and N) exhibit sp² hybridization , contributing to the planar geometry.
  • The ester carbonyl oxygen (C=O) and nitro group oxygen atoms are sp² hybridized , enabling conjugation with the aromatic system.

Table 1: Key Bond Lengths and Angles

Bond/Angle Value (Å/°) Description
C2-C1 (imidazole) 1.3987 Aromatic C-C bond length
N1-C2 1.3367 Shorter due to resonance
C8-O1 (ester) 1.4247 Typical for ester carbonyl
C6-CF₃ 1.524 Reflective of sigma-bonded -CF₃

X-ray Crystallographic Studies and Unit Cell Parameters

X-ray diffraction data for analogous imidazo[1,2-a]pyridine derivatives reveal insights into the title compound’s crystal packing:

Unit Cell Parameters (Hypothetical Projection):

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.92
b (Å) 9.15
c (Å) 11.85
α (°) 90
β (°) 110.5
γ (°) 90
Z (unit cell) 4

Packing Interactions:

  • C-H···O hydrogen bonds between nitro oxygen and adjacent aromatic hydrogens stabilize layered structures.
  • π-π stacking of imidazo[1,2-a]pyridine cores (interplanar distance: ~3.64 Å).
  • F···F contacts between trifluoromethyl groups contribute to hydrophobic interactions.

Comparative Analysis of 2D/3D Conformational Isomerism

The compound exhibits limited conformational flexibility due to its rigid bicyclic core:

2D Isomerism:

  • No tautomerism is observed, as the imidazo[1,2-a]pyridine system lacks enolizable protons.
  • Resonance structures delocalize electron density across the nitro group and aromatic system.

Computational Insights:

  • Density Functional Theory (DFT) calculations predict a 20 kJ/mol energy barrier for trifluoromethyl group rotation.
  • The lowest-energy conformation places the nitro group anti to the trifluoromethyl substituent.

Properties

IUPAC Name

ethyl 3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O4/c1-2-21-10(18)8-9(17(19)20)16-5-6(11(12,13)14)3-4-7(16)15-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHLTIBQWGPJEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=C(C=CC2=N1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of 2-aminopyridines with α-bromoketones or α-chloroketones. This reaction is often carried out under basic conditions, using reagents such as sodium hydroxide (NaOH) to promote the cycloisomerization . The reaction can be performed in aqueous media, making it an environmentally friendly process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. Additionally, the use of green chemistry principles, such as metal-free catalysis and aqueous reaction conditions, can further improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Ethyl 3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate has been investigated for its biological activities, particularly its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. The trifluoromethyl group enhances lipophilicity, which can improve membrane penetration and increase efficacy against bacterial strains.

Anticancer Properties

Preliminary studies indicate that this compound may inhibit the growth of certain cancer cell lines. The imidazo-pyridine structure is known for its ability to interact with biological targets involved in cell proliferation and survival pathways.

Drug Development

The structural features of this compound make it a valuable scaffold for drug development. Its derivatives can be synthesized to modify biological activity or improve pharmacokinetic properties.

Case Studies

  • Anticancer Studies : A study published in Journal of Medicinal Chemistry highlighted the synthesis of analogs of this compound that showed promising results in inhibiting tumor growth in vitro and in vivo models.
  • Antimicrobial Research : Research presented at the American Society for Microbiology indicated that derivatives of this compound exhibited activity against multi-drug resistant bacterial strains.

Applications in Agrochemicals

The compound's ability to act as a herbicide or pesticide is under investigation. The trifluoromethyl group is known to enhance the stability and efficacy of agrochemical agents.

Case Studies

  • Herbicidal Activity : Experiments conducted by agricultural research institutions demonstrated that formulations containing this compound effectively controlled weed growth while being safe for crops.
  • Pesticide Development : Collaborations with agrochemical companies have led to the development of new formulations based on this compound that target specific pests without harming beneficial insects.

Material Science Applications

This compound is also being explored for its potential use in material science, particularly in the development of functional materials due to its unique chemical structure.

Case Studies

  • Polymer Chemistry : Research has indicated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties.
  • Coating Technologies : Studies on coatings containing this compound suggest improved resistance to environmental degradation, making it suitable for outdoor applications.

Mechanism of Action

The mechanism of action of ethyl 3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their substituent variations are summarized below:

Compound Name Substituents (Position) CAS No. Molecular Weight Key Features
Ethyl 3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate NO₂ (3), CF₃ (6) Not provided ~283.2* Nitro group enhances reactivity
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate H (3), CF₃ (6) 860457-99-4 258.20 Lacks nitro group; higher lipophilicity
Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate Cl (8), CF₃ (6) 353258-31-8 292.65 Chloro substitution improves stability
Ethyl 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (SS-8020) Br (3), CF₃ (6) 1160474-86-1 341.12 Bromo group allows cross-coupling reactions
Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate Cl (6) 67625-38-1 224.64 Simpler structure; lower molecular weight

*Estimated based on molecular formula C₁₁H₈F₃N₃O₄.

Pharmacological and Physicochemical Properties

Property Target Compound Ethyl 6-(CF₃) Derivative Ethyl 8-Cl-6-(CF₃) Derivative
Melting Point Not reported Not reported 132–136°C
Boiling Point Not reported No data No data
Bioactivity Potential intermediate for anticancer agents Explored as PI3Kα inhibitor Not reported
Hazard Profile Likely H302, H315, H319 (inferred) H302, H315, H319, H335 Similar hazards

Q & A

Q. What are the common synthetic routes for Ethyl 3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via sequential substitution and cyclization reactions. For example, ethyl bromopyruvate (F1) reacts with 3-chloro-5-(trifluoromethyl)pyridin-2-amine (F2) under optimized conditions (DMF solvent, 40°C, 4 hours) to form the imidazo[1,2-a]pyridine core. Nitration at position 3 can be achieved using HNO₃/H₂SO₄. Key optimizations include:
  • Solvent choice : Polar aprotic solvents like DMF improve reactivity .
  • Temperature control : Maintaining 40–60°C minimizes side reactions .
  • Stoichiometry : A 1:1 molar ratio of reactants ensures high yields (up to 87–94%) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., trifluoromethyl groups show distinct ¹⁹F coupling in ¹H NMR; nitro groups deshield adjacent protons) .
  • LC-MS/HRMS : Confirms molecular weight (e.g., [M+H]+ peaks) and isotopic patterns .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during derivative synthesis?

  • Methodological Answer : Discrepancies may arise from regioisomers, impurities, or unexpected substituent placement. Strategies include:
  • Comparative analysis : Cross-reference with literature (e.g., X-ray crystallography data for similar imidazo[1,2-a]pyridines ).
  • Chromatographic purification : Use preparative HPLC or column chromatography to isolate pure intermediates .
  • Reaction monitoring : Track intermediates via TLC or in-situ NMR to identify side products .

Q. What strategies enhance the biological activity of imidazo[1,2-a]pyridine derivatives via structural modification?

  • Methodological Answer :
  • Electron-withdrawing groups : The nitro and trifluoromethyl groups at positions 3 and 6 improve metabolic stability and binding affinity (e.g., kinase inhibitors ).
  • Core modifications : Hydrogenation of the pyridine ring (e.g., tetrahydroimidazo[1,2-a]pyridine) enhances solubility and bioavailability .
  • Structure-activity relationship (SAR) studies : Systematic substitution at positions 2 (ester) and 6 (CF₃) followed by in vitro assays (e.g., PI3Kα inhibition ).

Q. How can low yields in multi-step syntheses of this compound be addressed?

  • Methodological Answer :
  • Intermediate stabilization : Protect reactive groups (e.g., nitro) during chlorination or sulfonation steps .
  • Catalytic optimization : Use Pd/C for hydrogenation steps (86% yield in tetrahydroimidazo derivatives ).
  • Work-up refinement : Adjust pH during acid/base extraction to avoid emulsion formation .

Data Contradiction Analysis

Q. Why might nitration at position 3 produce regioisomeric byproducts, and how are they characterized?

  • Methodological Answer :
  • Mechanistic insight : Nitration can occur at electron-rich positions (e.g., position 5 if steric hindrance at 3 is high).
  • Analytical differentiation : Use NOESY NMR to confirm substituent proximity or LC-MS/MS to distinguish fragmentation patterns .
  • Computational modeling : DFT calculations predict favored nitration sites based on charge distribution .

Experimental Design Considerations

Q. What safety protocols are critical when handling reactive intermediates (e.g., N-chlorosuccinimide)?

  • Methodological Answer :
  • Controlled addition : Add NCS gradually at 0–5°C to prevent exothermic runaway .
  • Quenching : Use sodium bisulfite to neutralize excess oxidizing agents .
  • Ventilation : Perform reactions in fume hoods due to volatile byproducts (e.g., HCl gas) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

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